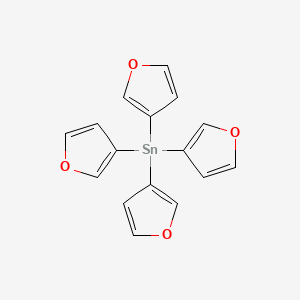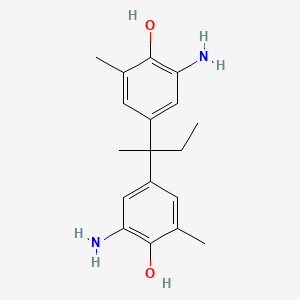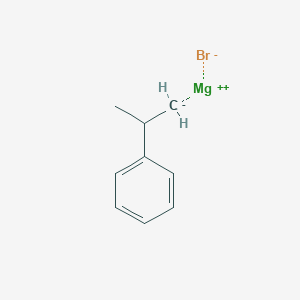
magnesium;propan-2-ylbenzene;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;propan-2-ylbenzene;bromide, also known as phenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the preparation of phenylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions
Phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form benzoic acid when reacted with carbon dioxide.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in anhydrous ether to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts with dry ice to form benzoic acid.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Benzoic Acid: From reaction with carbon dioxide.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
科学研究应用
Phenylmagnesium bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of phenylmagnesium bromide involves the nucleophilic addition of the phenyl group to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, enhancing the nucleophilicity of the phenyl group. This allows the phenyl group to attack carbonyl compounds, forming new carbon-carbon bonds. The reaction proceeds through the formation of a tetrahedral intermediate, which is then protonated to yield the final product.
相似化合物的比较
Similar Compounds
Phenylmagnesium Chloride: Similar reactivity but uses chlorine instead of bromine.
Methylmagnesium Bromide: Contains a methyl group instead of a phenyl group.
Ethylmagnesium Bromide: Contains an ethyl group instead of a phenyl group.
Uniqueness
Phenylmagnesium bromide is unique due to the presence of the phenyl group, which provides distinct reactivity and selectivity in organic synthesis. The phenyl group can participate in aromatic substitution reactions, making it more versatile compared to alkyl Grignard reagents.
属性
IUPAC Name |
magnesium;propan-2-ylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h3-8H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBKJTXVLMKMGJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
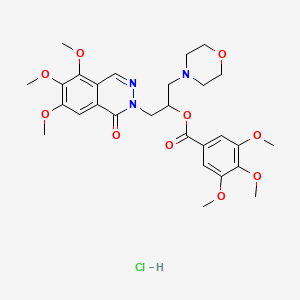

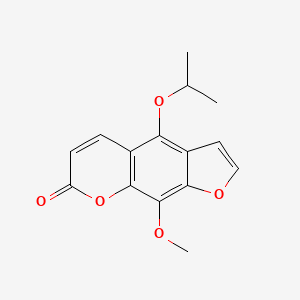
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
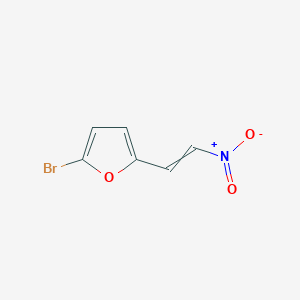
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
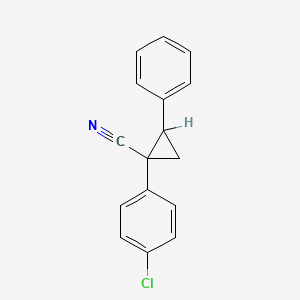
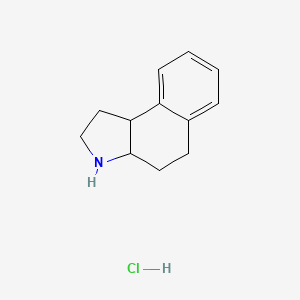
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
